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molecular formula C15H30 B078149 1-Pentadecene CAS No. 13360-61-7

1-Pentadecene

Cat. No. B078149
M. Wt: 210.4 g/mol
InChI Key: PJLHTVIBELQURV-UHFFFAOYSA-N
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Patent
US09309188B2

Procedure details

n-dodecyl bromide was converted analogously to example 1 to its Grignard compound and the latter was reacted with allyl acetate in the manner described. 1-Pentadecene was obtained in 32% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
32%

Identifiers

REACTION_CXSMILES
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C(O[CH2:18][CH:19]=[CH2:20])(=O)C>>[CH2:12]=[CH:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:1][CH2:18][CH2:19][CH3:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C=CCCCCCCCCCCCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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